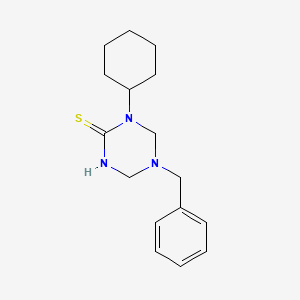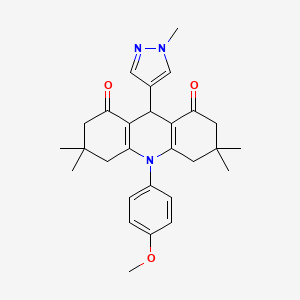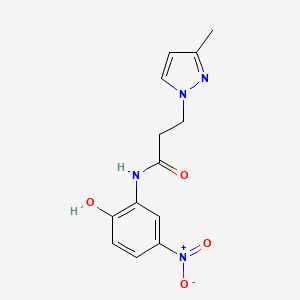![molecular formula C15H13ClF2N2OS B10945929 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea](/img/structure/B10945929.png)
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals
Preparation Methods
The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the agrochemical industry, the compound is investigated for its potential use as a pesticide or herbicide. Its unique chemical properties may contribute to its effectiveness in controlling pests or weeds.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the chloro and difluoromethoxy groups may enhance the compound’s binding affinity and specificity for its targets.
The molecular pathways involved in the compound’s effects depend on the specific biological context and target. For example, in enzyme inhibition, the compound may block the catalytic activity of the enzyme, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-3-(2-methylphenyl)thiourea: This compound has a similar structure but with a fluorine atom instead of the difluoromethoxy group. The presence of the difluoromethoxy group in the original compound may enhance its chemical stability and reactivity.
N-[3-Chloro-4-(difluoromethoxy)phenyl]-3-methyl-D-valinamide: This compound features a valinamide moiety instead of the thiourea linkage. The thiourea group in the original compound may confer different biological activities and binding properties.
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a benzoic acid moiety instead of the thiourea linkage
Properties
Molecular Formula |
C15H13ClF2N2OS |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C15H13ClF2N2OS/c1-9-4-2-3-5-12(9)20-15(22)19-10-6-7-13(11(16)8-10)21-14(17)18/h2-8,14H,1H3,(H2,19,20,22) |
InChI Key |
HFCGSVLFAVPMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-3-methylphenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10945846.png)
![1-ethyl-N-(furan-2-ylmethyl)-4-{[3-(naphthalen-2-ylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10945851.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945859.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10945872.png)
![ethyl (2Z)-2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]-3-hydroxybut-2-enoate](/img/structure/B10945878.png)
![2-(4-chloro-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10945883.png)
![(5E)-3-butyl-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10945887.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10945892.png)

![Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10945895.png)
![2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B10945898.png)


